molecular formula C8H8ClNO2 B6148815 1-(1-chloroethyl)-2-nitrobenzene CAS No. 862093-93-4

1-(1-chloroethyl)-2-nitrobenzene

Cat. No.: B6148815
CAS No.: 862093-93-4
M. Wt: 185.6
InChI Key:
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Description

1-(1-Chloroethyl)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group and a 1-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(1-chloroethyl)benzene. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group into the benzene ring. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloroethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(1-hydroxyethyl)-2-nitrobenzene.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst, forming 1-(1-chloroethyl)-2-aminobenzene.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions, resulting in 2-nitrobenzoic acid.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

  • 1-(1-Hydroxyethyl)-2-nitrobenzene
  • 1-(1-Chloroethyl)-2-aminobenzene
  • 2-Nitrobenzoic acid

Scientific Research Applications

1-(1-Chloroethyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving the modification of biomolecules, particularly in the development of enzyme inhibitors.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(1-chloroethyl)-2-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloroethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-(1-Chloroethyl)-4-nitrobenzene: Similar structure but with the nitro group in the para position.

    1-(1-Bromoethyl)-2-nitrobenzene: Similar structure but with a bromo group instead of a chloro group.

    1-(1-Chloroethyl)-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 1-(1-Chloroethyl)-2-nitrobenzene is unique due to the specific positioning of the nitro and chloroethyl groups on the benzene ring, which influences its reactivity and interactions with other molecules. This unique structure allows for selective reactions and applications that may not be achievable with similar compounds.

Properties

CAS No.

862093-93-4

Molecular Formula

C8H8ClNO2

Molecular Weight

185.6

Purity

95

Origin of Product

United States

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